![molecular formula C14H18O2 B12309446 1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)
1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione
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Overview
Description
Preparation Methods
The first enantioselective total synthesis of Nardoaristolone B was achieved using a copper(I)-catalyzed conjugate addition/enolate trapping sequence followed by a gold(I)-catalyzed oxidative cyclization . The synthetic route involves the conjugate methylation of 2-methyl-2-cyclohexenone at -35°C, followed by α-alkylation using methallyl iodide under high concentration and a 1:1 mixture of HMPA/THF before the addition of MeLi . This method yields trisubstituted cyclohexanone with high enantiomeric excess and diastereoselectivity .
Chemical Reactions Analysis
Nardoaristolone B undergoes various chemical reactions, including:
Oxidation: The gold(I)-catalyzed oxidative cyclization is a key step in its synthesis.
Reduction: Specific reduction reactions have not been detailed in the literature.
Substitution: The α-alkylation step in its synthesis involves substitution reactions.
Common reagents used in these reactions include copper(I) catalysts, gold(I) catalysts, methallyl iodide, and MeLi . The major products formed from these reactions are enantioenriched Nardoaristolone B and its analogues .
Scientific Research Applications
Nardoaristolone B has several scientific research applications:
Mechanism of Action
The mechanism by which Nardoaristolone B exerts its protective effects on cardiomyocytes is not fully elucidated. it is believed to involve molecular pathways that protect cells from injury, possibly through antioxidant or anti-apoptotic mechanisms .
Comparison with Similar Compounds
Nardoaristolone B is closely related to other sesquiterpenes such as aristolone, which was isolated much earlier from the roots of Aristochia debilis . While both compounds share structural similarities, Nardoaristolone B’s unique protective activity on cardiomyocytes distinguishes it from other sesquiterpenes .
Similar compounds include:
- Aristolone
- Secoaristolenedioic acid
- 1α,2β-dihydroxyaristolone
- 9-epidebilon
These compounds share structural features but differ in their biological activities and synthetic routes.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |
InChI |
InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3 |
InChI Key |
JFKBBEXHGRBITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |
Origin of Product |
United States |
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